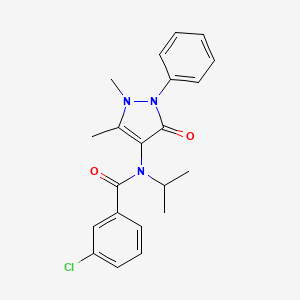

![molecular formula C17H24N2O B6141210 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)

3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one, also known as DMPPA, is a cyclic enamine compound that has been widely used in scientific research. DMPPA has a unique molecular structure that makes it an ideal candidate for various applications in the field of biochemistry and pharmacology.

Wirkmechanismus

3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one exerts its effects on ion channels by binding to specific sites on the protein and inducing a conformational change that alters the channel's gating properties. 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one acts as an agonist for some ion channels, causing them to open and allowing ions to flow across the membrane. In contrast, 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one acts as an antagonist for other ion channels, preventing them from opening and blocking the flow of ions. The precise mechanism of 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one's action on ion channels is still not fully understood and is an active area of research.

Biochemical and Physiological Effects:

The effects of 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one on ion channels have important biochemical and physiological consequences. For example, 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one-induced activation of nicotinic acetylcholine receptors can lead to increased neurotransmitter release and enhanced synaptic transmission. Similarly, 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one-induced inhibition of voltage-gated calcium channels can reduce the influx of calcium ions into cells, leading to decreased muscle contraction and reduced neuronal excitability. The biochemical and physiological effects of 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one depend on the specific ion channel and cell type being studied.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one has several advantages as a research tool, including its high potency, selectivity for specific ion channels, and ease of use. 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one is also stable and can be stored for long periods without degradation. However, 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one also has some limitations, including its potential toxicity and the need for careful control of experimental conditions to avoid artifacts and false results.

Zukünftige Richtungen

There are several future directions for research on 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one. One area of interest is the development of new 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one analogs with improved selectivity and potency for specific ion channels. Another area of interest is the use of 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one in the study of disease states, such as neurological disorders and muscle diseases, where ion channel dysfunction is a contributing factor. Finally, the application of 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one in drug discovery and development is an exciting area of research that has the potential to lead to new treatments for a wide range of diseases.

Synthesemethoden

3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one can be synthesized through a multi-step process, which involves the reaction of 3-(dimethylamino)propylamine with 2-cyclohexen-1-one in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and dehydration, to obtain 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one. The synthesis of 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one has been extensively used in scientific research as a tool to investigate the function and regulation of various biological processes. One of the main applications of 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one is in the study of ion channels, which are membrane proteins that regulate the flow of ions across cell membranes. 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one has been shown to modulate the activity of several types of ion channels, including nicotinic acetylcholine receptors, GABA receptors, and voltage-gated calcium channels. 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one has also been used to study the role of ion channels in synaptic transmission, neuronal excitability, and muscle contraction.

Eigenschaften

IUPAC Name |

3-[3-(dimethylamino)propylamino]-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-19(2)10-6-9-18-16-11-15(12-17(20)13-16)14-7-4-3-5-8-14/h3-5,7-8,13,15,18H,6,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYOFEUSSOXXSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=CC(=O)CC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811069 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-{[3-(Dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)

![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)

![5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6141151.png)

![7-cyclopropyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6141156.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6141161.png)

![3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6141162.png)

![4-tert-butyl-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6141175.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)

![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)

![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)

![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)

![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6141230.png)